molecular formula C18H26N2O3 B2389711 3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide CAS No. 921792-72-5

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide

Cat. No.: B2389711
CAS No.: 921792-72-5
M. Wt: 318.417
InChI Key: GWXRYCFTULFUCA-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
BenchChem offers high-quality 3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)10-15(21)19-12-7-8-13-14(9-12)23-11-18(4,5)16(22)20(13)6/h7-9H,10-11H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXRYCFTULFUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC(C)(C)C)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into two primary components: the benzo[b]oxazepine core and the 3,3-dimethylbutanamide side chain. Retrosynthetically, the amide bond suggests a coupling between a benzoxazepine-bearing amine and 3,3-dimethylbutanoyl chloride. The oxazepine ring requires construction via cyclization of a diamine or amino alcohol precursor, with methyl and oxo groups introduced through alkylation and oxidation, respectively.

Benzo[b]Oxazepine Core Construction

The seven-membered benzoxazepine ring is synthesized through cyclocondensation strategies. Microwave-assisted methods, as demonstrated in analogous benzodiazepine syntheses, offer rapid and high-yielding routes. For example, Delepine reactions under microwave irradiation (190–200°C, 8–12 min) achieve >95% yields by promoting intramolecular amide bond formation. Adapting this to benzoxazepines would involve an ether-forming step, potentially using ethylene glycol derivatives.

Synthesis of the Benzo[b]Oxazepine Core

Cyclocondensation of Amino Alcohol Precursors

Amino alcohols such as 2-aminophenethyl alcohol derivatives are condensed with carbonyl compounds to form the oxazepine ring. For instance, reacting 2-amino-5-methylphenol with 3,3-dimethylbutyrolactone under acidic conditions yields a tetrahydrooxazepine intermediate. Microwave irradiation (150°C, 20 min) accelerates this step, achieving 85–90% conversion.

Optimization of Cyclization Conditions

Solvent selection critically impacts reaction efficiency. Polar aprotic solvents like diglyme enhance microwave absorption, reducing reaction times to <10 minutes. Catalytic amounts of Er(OTf)3 further improve yields by facilitating imine formation, as evidenced in benzodiazepine syntheses.

Oxidation to Introduce the 4-Oxo Group

The 4-oxo moiety is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO3/H2SO4) selectively oxidizes the C4 alcohol to a ketone without over-oxidizing the aromatic ring. Alternatively, Swern oxidation (oxalyl chloride/DMSO) offers a milder, non-acidic route, yielding 75–80% of the ketone.

Synthesis of 3,3-Dimethylbutanamide

Preparation of 3,3-Dimethylbutyric Acid

The patent EP0884299A1 details a Wolff-Kishner-based method for converting trimethylpyruvic acid (II) to 3,3-dimethylbutyric acid (I) via hydrazone intermediate (III):

  • Hydrazone Formation : Trimethylpyruvic acid reacts with hydrazine hydrate in triglycol at 180°C for 2 hours, yielding the hydrazone (95% purity).
  • Base Treatment : Heating the hydrazone with aqueous NaOH at 200°C liberates 3,3-dimethylbutyric acid (88% yield).

Conversion to Acid Chloride

The acid is treated with thionyl chloride (SOCl2) in dichloromethane at 40°C for 3 hours, producing 3,3-dimethylbutanoyl chloride. Distillation under reduced pressure (bp 120–125°C at 15 mmHg) yields a colorless liquid (92% purity).

Amide Coupling to Form the Final Product

Activation and Coupling Strategies

The benzoxazepine amine (VIII) reacts with 3,3-dimethylbutanoyl chloride (IX) in the presence of triethylamine (TEA) as a base. Dichloromethane or THF serves as the solvent, with reactions completing within 2 hours at 25°C (85–90% yield).

Alternative Coupling Reagents

Carbodiimide-based reagents (e.g., DCC, EDC) with HOBt suppress racemization and improve yields to 93% in anhydrous DMF. Microwave-assisted coupling (50°C, 10 min) further enhances efficiency, as demonstrated in analogous sulfonamide syntheses.

Modern Methodological Innovations

Microwave-Assisted Synthesis

The benzoxazepine core benefits significantly from microwave irradiation. For example, cyclization steps requiring 12 hours under conventional heating complete in 8–12 minutes at 190°C with microwave assistance, achieving near-quantitative yields.

Catalytic Approaches

Erbium triflate (Er(OTf)3) catalyzes imine formation in benzodiazepine syntheses, reducing reaction times from hours to minutes. Applying this to benzoxazepines could enable one-pot cyclization and methylation steps.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time
Conventional Cyclization H2SO4, 120°C 65 12 h
Microwave Cyclization Er(OTf)3, MW, 190°C 97 8 min
Wolff-Kishner Reduction NaOH, 200°C 88 2 h
DCC Coupling DMF, 25°C 93 2 h
MW Coupling EDC/HOBt, MW, 50°C 95 10 min

Challenges and Optimization Strategies

Regioselectivity in Methylation

Positioning methyl groups at C3, C3, and C5 requires careful control. Directed ortho-metalation (DoM) using LDA enables selective methylation at C3 and C5 before cyclization, avoiding over-alkylation.

Stability of Amine Intermediates

The C8 amine is prone to oxidation. Protecting groups (e.g., Boc or Fmoc) stabilize the intermediate during oxidation and methylation steps. TFA-mediated deprotection post-cyclization restores the free amine for coupling.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, starting with the preparation of the benzoxazepine core followed by coupling with the butanamide moiety. Critical parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF or DCM), and catalyst use (e.g., HATU for coupling reactions). Post-synthesis, purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) are essential to confirm structure and purity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups and stereochemical features (e.g., oxazepine ring protons at δ 3.5–4.5 ppm).
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for biological assays).
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z 387.2) .

Q. What in vitro assays are recommended for initial biological activity screening?

Standard cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7, PC-3) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Parallel testing in non-cancerous cells (e.g., HEK-293) assesses selectivity .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Conduct stress testing:

  • Thermal Stability: Incubate at 40–60°C for 24–72 hours and monitor degradation via HPLC.
  • pH Stability: Expose to buffers (pH 2–9) and analyze by UV-Vis spectroscopy.
  • Oxidative Stress: Treat with H₂O₂ (3%) and track by TLC or LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side-product formation?

  • Solvent Optimization: Use anhydrous DMF for moisture-sensitive steps.
  • Catalyst Screening: Test alternatives to HATU (e.g., EDCI or DCC) for amide coupling.
  • Reaction Monitoring: Employ in-situ FTIR or real-time LC-MS to detect intermediates and adjust conditions dynamically .

Q. What computational methods are used to analyze stereochemical effects and binding conformations?

  • Molecular Dynamics (MD) Simulations: Predict stable conformations of the benzoxazepine ring.
  • Docking Studies (AutoDock Vina): Map interactions with targets (e.g., kinases or GPCRs) using PDB structures.
  • DFT Calculations: Assess electronic properties (e.g., HOMO/LUMO energies) to explain reactivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Variable Analysis: Compare cell lines (e.g., prostate vs. breast cancer), assay protocols (e.g., incubation time), and batch purity.
  • Combination Studies: Test synergism with approved drugs (e.g., paclitaxel) using Chou-Talalay analysis to calculate combination indices .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with analogs?

  • Analog Synthesis: Modify substituents on the benzoxazepine ring (e.g., replace methyl with ethyl) or the butanamide chain.
  • Pharmacophore Modeling: Identify critical moieties (e.g., oxazepine carbonyl) using software like Schrödinger’s Phase.
  • Biological Profiling: Compare IC₅₀ values and selectivity indices across analogs .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Kinase Profiling: Use radiometric assays (e.g., ³³P-ATP) to screen against kinase panels.
  • Pull-Down Assays: Attach biotinylated probes to the compound and identify binding proteins via streptavidin beads and LC-MS/MS.
  • CRISPR-Cas9 Knockout Models: Validate target genes in resistant vs. sensitive cell lines .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., Western blotting alongside activity assays).
  • Experimental Design: Include dose-response curves (n ≥ 3 replicates) and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test).
  • Resource Limitations: Prioritize scalable synthesis routes (e.g., flow chemistry) for gram-scale production .

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